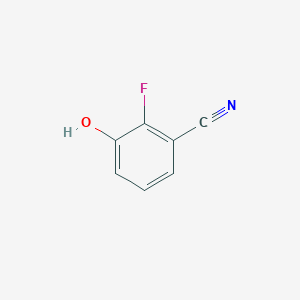

2-Fluoro-3-hydroxybenzonitrile

描述

Significance of Fluorine Substitution in Aromatic Nitrile Chemistry

The introduction of fluorine into aromatic rings, particularly those containing a nitrile group, has profound effects on the molecule's chemical reactivity and physical properties. Fluorine is the most electronegative element, and its presence on a benzene (B151609) ring exerts a strong electron-withdrawing inductive effect. This electronic influence is critical in modifying the reactivity of the aromatic system.

In the context of electrophilic aromatic substitution (EAS), fluorobenzene (B45895) exhibits unusual reactivity compared to other halobenzenes. acs.org While generally deactivating, fluorine can stabilize the positively charged intermediates formed during substitution, a phenomenon attributed to the interplay between its inductive and resonance effects. acs.orgacs.org Specifically, reactions at the para position of fluorobenzene can be faster than in benzene itself. acs.org This nuanced influence allows for regioselective functionalization, which is a crucial aspect of complex molecule synthesis. For instance, the ortho-fluorine in 2-fluoro-3-hydroxybenzonitrile can direct electrophilic substitution to specific positions on the ring.

Furthermore, in nucleophilic aromatic substitution (SNAr) reactions, the high electronegativity of fluorine makes the aromatic ring more susceptible to attack by nucleophiles, facilitating the displacement of the fluorine atom or other leaving groups. nih.gov This is particularly true for polyfluoroarenes. nih.gov The strategic placement of fluorine atoms can thus activate the benzonitrile (B105546) core for subsequent chemical transformations, expanding its synthetic utility.

Overview of Benzonitrile Scaffolds in Modern Organic Synthesis

Benzonitrile and its derivatives are fundamental structural motifs in organic chemistry, serving as versatile intermediates and key components in a wide array of functional molecules. nih.govresearchgate.net The nitrile group is a valuable functional group that can be converted into other important moieties, such as amines, amides, carboxylic acids, and tetrazoles, making benzonitriles crucial starting materials in multi-step syntheses. researchgate.net

In medicinal chemistry, the benzonitrile scaffold is present in numerous pharmaceutical compounds. nih.gov The nitrile group can act as a hydrogen bond acceptor, enabling it to interact with biological targets like enzymes. nih.gov For example, the breast cancer drug Finrozole features a benzonitrile group that is essential for its inhibitory action on the aromatase enzyme. nih.gov Chalcones containing a benzonitrile unit are also recognized as important intermediates for creating novel heterocyclic systems with potential biological applications. eurjchem.com

The synthetic importance of benzonitriles has driven the development of numerous methods for their preparation, including palladium-catalyzed cyanation of aryl halides and microwave-assisted techniques. researchgate.net The creation of axially chiral benzonitriles is an area of active research, highlighting the ongoing efforts to develop stereoselective methods for synthesizing these valuable compounds. nih.gov Their widespread application in pharmaceuticals, agrochemicals, and dyes underscores the central role of the benzonitrile scaffold in modern chemical industries. researchgate.net

Academic Context and Research Trajectory of this compound

This compound emerged in the scientific literature primarily through patent filings around 2007. Since its initial reports, its research trajectory has been closely linked to its utility as a synthetic intermediate for high-value chemical entities. The compound's structure, which combines the electronic effects of fluorine with the hydrogen-bonding capacity of the hydroxyl group and the versatile reactivity of the nitrile, makes it a prime candidate for structure-activity relationship (SAR) studies in drug discovery.

Research has demonstrated its role as a key building block in the synthesis of potential therapeutic agents. It serves as a lead structure for developing antimicrobial and anticancer agents, where the fluorine and hydroxyl substitutions provide structural diversity that can enhance binding to biological targets. chemshuttle.com It has also been utilized as an intermediate in the synthesis of kinase inhibitors and fluorinated non-steroidal anti-inflammatory drugs (NSAIDs).

Beyond pharmaceuticals, this compound is explored in materials science. Its fluorinated aromatic core and nitrile group can influence the electronic properties of derived organic materials, making it a component in the development of materials for optoelectronic applications like organic field-effect transistors (OFETs). chemshuttle.com The presence of the hydroxyl group allows for further functionalization, expanding its utility in creating a diverse range of complex molecules. chemshuttle.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluoro-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJVSXKZGFQWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599027 | |

| Record name | 2-Fluoro-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-24-1 | |

| Record name | 2-Fluoro-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 3 Hydroxybenzonitrile

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to different functional groups and bond types. The analysis of 2-Fluoro-3-hydroxybenzonitrile would be expected to reveal several key vibrational frequencies.

A prominent feature in the FT-IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The presence of the nitrile group (C≡N) would be confirmed by a sharp, strong absorption peak typically found in the 2220-2260 cm⁻¹ range. Aromatic C-H stretching vibrations are expected to appear as a series of weaker bands above 3000 cm⁻¹. The C-F stretching vibration would likely be observed as a strong band in the 1000-1300 cm⁻¹ region. Vibrations corresponding to the C-C stretching within the aromatic ring would produce characteristic bands in the 1400-1600 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Bands for this compound

| Expected Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600-3200 | O-H Stretch | Hydroxyl (-OH) |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2260-2220 | C≡N Stretch | Nitrile (-CN) |

| 1600-1400 | C=C Stretch | Aromatic Ring |

| 1300-1000 | C-F Stretch | Carbon-Fluorine Bond |

| 1300-1200 | C-O Stretch | Phenolic Hydroxyl |

Raman Spectroscopy for Complementary Vibrational Mode Assignment

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing FT-IR analysis. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, the C≡N and the aromatic ring C=C stretching vibrations are expected to produce strong and sharp signals in the Raman spectrum. In contrast, the O-H stretching vibration, which is prominent in the IR spectrum, is typically weak in the Raman spectrum. This complementary nature is crucial for a complete assignment of all vibrational modes.

Table 2: Expected Raman Shifts for this compound

| Expected Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium |

| 2260-2220 | C≡N Stretch | Nitrile (-CN) | Strong |

| 1600-1400 | C=C Stretch | Aromatic Ring | Strong |

| 1300-1000 | C-F Stretch | Carbon-Fluorine Bond | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity and Structure

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.

Proton (¹H) NMR for Aromatic and Hydroxyl Proton Environments

The ¹H NMR spectrum of this compound would provide valuable information about the electronic environment of the hydrogen atoms. The spectrum is expected to show signals for the three protons on the aromatic ring and one proton from the hydroxyl group. The hydroxyl proton would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The three aromatic protons would appear in the typical aromatic region (approximately 6.5-8.0 ppm). Due to spin-spin coupling with each other and with the fluorine atom, these protons would exhibit complex splitting patterns (e.g., doublet of doublets, triplets), which are crucial for assigning each proton to its specific position on the benzene (B151609) ring.

Table 3: Expected ¹H NMR Data for this compound

| Expected Chemical Shift (ppm) | Proton Assignment | Expected Multiplicity | Integration |

|---|---|---|---|

| Variable (e.g., 5.0-9.0) | -OH | Broad Singlet | 1H |

| ~6.5-8.0 | Aromatic H | Multiplet (e.g., dd, t) | 1H |

| ~6.5-8.0 | Aromatic H | Multiplet (e.g., dd, t) | 1H |

| ~6.5-8.0 | Aromatic H | Multiplet (e.g., dd, t) | 1H |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum reveals the different chemical environments of the carbon atoms in the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms. The carbon atom of the nitrile group (C≡N) would appear in a characteristic downfield region (typically 110-125 ppm). The six aromatic carbons would produce signals in the range of approximately 100-160 ppm. The signals for the carbons directly bonded to the electronegative fluorine and oxygen atoms (C-F and C-O) would be significantly shifted. Furthermore, the carbon signals will exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF), providing further structural confirmation.

Table 4: Expected ¹³C NMR Data for this compound

| Expected Chemical Shift (ppm) | Carbon Assignment | Expected C-F Coupling |

|---|---|---|

| ~110-125 | -CN | Expected |

| ~100-160 | Aromatic C-H | Expected |

| ~100-160 | Aromatic C-H | Expected |

| ~100-160 | Aromatic C-H | Expected |

| ~100-160 | Aromatic C-CN | Expected |

| ~100-160 | Aromatic C-F | Large ¹JCF |

| ~100-160 | Aromatic C-OH | Expected |

Fluorine-19 (¹⁹F) NMR for Fluorine Chemical Environment

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. coresyn.com Since ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, it provides sharp and easily interpretable signals. coresyn.com For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The chemical shift of this signal is highly sensitive to its electronic environment on the aromatic ring. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons, providing definitive evidence for the substitution pattern on the benzene ring.

Table 5: Expected ¹⁹F NMR Data for this compound

| Expected Chemical Shift (ppm) | Fluorine Assignment | Expected Multiplicity |

|---|---|---|

| ~ -100 to -140 (relative to CFCl₃) | Ar-F | Multiplet (due to coupling with protons) |

Multidimensional NMR Techniques (e.g., HSQC, HMBC) for Complex Structure Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the molecular structure of this compound.

The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached, providing direct C-H bond information. columbia.edu For this compound, the aromatic protons would show distinct cross-peaks corresponding to their attached carbons in the phenyl ring. The hydroxyl proton may or may not be observed depending on the solvent and concentration.

The HMBC experiment is crucial for identifying longer-range connectivities, mapping correlations between protons and carbons separated by two, three, and sometimes four bonds. columbia.edusphinxsai.com This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as C1 (bearing the cyano group), C2 (bearing the fluorine), and C3 (bearing the hydroxyl group). For instance, the proton at C4 would be expected to show a three-bond correlation to the carbon of the cyano group (C1) and a two-bond correlation to the fluorine-bearing carbon (C2). Similarly, the proton at C6 would show a three-bond correlation to C2. These long-range correlations provide definitive evidence for the substitution pattern of the aromatic ring.

Table 1: Predicted HSQC and HMBC Correlations for this compound

| Proton Position | Expected HSQC Correlation (¹JCH) | Expected HMBC Correlations (nJCH, n=2,3) |

|---|---|---|

| H4 | C4 | C2, C6, C≡N |

| H5 | C5 | C3, C1 |

| H6 | C6 | C2, C4 |

| 3-OH | N/A | C2, C3, C4 |

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For this compound (molar mass: 137.11 g/mol ), electron ionization (EI-MS) would produce a molecular ion peak (M⁺˙) at m/z 137.

The fragmentation of the molecular ion is dictated by the substituent groups on the benzene ring. The fragmentation of benzonitrile (B105546) and its derivatives often involves characteristic losses. rsc.org For this compound, key fragmentation pathways would likely include:

Loss of HCN: A common fragmentation for benzonitriles, leading to a fragment ion at m/z 110. rsc.org

Loss of CO: A characteristic fragmentation for phenols, resulting in a fragment ion at m/z 109.

Loss of a fluorine radical (F•): This would produce a fragment at m/z 118.

Loss of HF: A potential rearrangement and elimination could lead to a fragment at m/z 117.

These fragmentation processes provide a structural fingerprint, confirming the presence of the nitrile, hydroxyl, and fluoro functional groups. The relative abundances of these fragment ions help in understanding the stability of the resulting ions and the underlying fragmentation mechanisms. libretexts.orglibretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Identity | Proposed Neutral Loss |

|---|---|---|

| 137 | [C₇H₄FNO]⁺˙ (Molecular Ion) | - |

| 110 | [C₆H₄FO]⁺˙ | HCN |

| 109 | [C₆H₄FN]⁺˙ | CO |

| 82 | [C₅H₂F]⁺˙ | HCN + CO |

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

A key feature influencing the crystal packing would be the presence of the hydroxyl (-OH) group, which is a strong hydrogen bond donor. It is expected to form robust intermolecular hydrogen bonds with the nitrogen atom of the cyano group (-C≡N) of an adjacent molecule, which acts as a hydrogen bond acceptor. This O-H···N hydrogen bonding motif is a primary determinant of the supramolecular architecture, likely leading to the formation of chains or networks in the crystal lattice. The fluorine atom, being highly electronegative, would influence the electronic distribution in the ring and could participate in weaker C-H···F interactions, further stabilizing the crystal packing arrangement.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the aromatic system. The benzene ring, hydroxyl group, and cyano group constitute the chromophore. The hydroxyl group and the fluorine atom act as auxochromes, modifying the absorption maxima (λ_max) and intensity.

The electronic spectrum of aromatic compounds typically shows two main bands arising from π→π* transitions. The presence of the electron-donating hydroxyl group and the electron-withdrawing cyano and fluoro groups will cause a shift in the absorption bands compared to unsubstituted benzene. Studies on monofluorobenzonitriles have placed these absorptions in the ultraviolet region. mdpi.com The hydroxyl group's lone pair of electrons can also participate in n→π* transitions, which are generally of lower intensity and may be observed as a shoulder on the main absorption bands.

Advanced Spectroscopic Investigations of Electronic States

Resonance Enhanced Multi-Photon Ionization (REMPI) is a highly sensitive and selective technique used to study the vibrational (vibronic) features of electronically excited states. wikipedia.orgnih.gov In a typical two-color REMPI experiment, one laser excites the molecule to a specific vibronic level in the first excited electronic state (S₁), and a second laser ionizes the molecule from this excited state. By scanning the wavelength of the first laser, a spectrum of the S₁ ← S₀ transition is obtained. mdpi.com

Detailed studies on the closely related molecule 2-fluorobenzonitrile (B118710) (2FBN) have provided a framework for understanding these features. mdpi.comresearchgate.net For 2FBN, the band origin of the S₁ ← S₀ transition was precisely determined to be at 36,028 ± 2 cm⁻¹. mdpi.comnih.gov The REMPI spectrum revealed numerous active in-plane vibrational modes of the aromatic ring, which are activated by the ring expansion and contraction that occurs during electronic transition. mdpi.com For this compound, the addition of the hydroxyl group would be expected to shift the band origin and potentially activate additional vibrational modes related to the O-H group.

Table 3: Assigned Fundamental Vibronic Bands in the REMPI Spectrum of 2-Fluorobenzonitrile (Analog)

| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) mdpi.com | Description |

|---|---|---|

| Band Origin (0⁰) | 36,028 | S₁ ← S₀ Electronic Transition |

| 15 | 136 | In-plane ring deformation |

| 6b | 341 | In-plane ring deformation |

| 9b | 424 | In-plane ring deformation |

| 6a | 500 | In-plane ring deformation |

| 1 | 668 | Ring breathing mode |

| 12 | 815 | In-plane ring deformation |

Data for 2-fluorobenzonitrile is presented as a proxy for this compound. mdpi.com

Mass Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique that provides detailed information about the vibrational frequencies of the molecular cation in its ground electronic state (D₀). researchgate.net The technique involves exciting molecules to high Rydberg states just below the ionization threshold, followed by field ionization. This method allows for the precise determination of the adiabatic ionization energy (IE).

For the analog molecule 2-fluorobenzonitrile, the adiabatic IE was determined with high precision to be 78,650 ± 5 cm⁻¹ (9.7514 ± 0.0006 eV). mdpi.comnih.gov The MATI spectrum, like the REMPI spectrum, shows prominent peaks corresponding to in-plane ring vibrations, reflecting the structural changes upon ionization. researchgate.net The introduction of a hydroxyl group in this compound would lower the ionization energy due to the electron-donating nature of the -OH group and introduce new vibrational modes in the cation's spectrum.

Table 4: Assigned Fundamental Cationic Vibrational Bands in the MATI Spectrum of 2-Fluorobenzonitrile (Analog)

| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) mdpi.com | Description |

|---|---|---|

| Band Origin (0⁺) | 78,650 | Adiabatic Ionization Energy |

| 6b⁺ | 347 | In-plane ring deformation |

| 6a⁺ | 512 | In-plane ring deformation |

| 1⁺ | 698 | Ring breathing mode |

| 12⁺ | 835 | In-plane ring deformation |

| 18b⁺ | 957 | In-plane ring deformation |

| 7a⁺ | 1278 | In-plane ring deformation |

Data for 2-fluorobenzonitrile is presented as a proxy for this compound. mdpi.com

Compound Reference Table

Computational and Theoretical Investigations of 2 Fluoro 3 Hydroxybenzonitrile

Quantum Chemical Calculations for Ground and Excited States

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. For 2-Fluoro-3-hydroxybenzonitrile, these calculations offer insights into its geometry, vibrational modes, and electronic transitions.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. nih.gov Geometry optimization using DFT allows for the prediction of the most stable three-dimensional arrangement of atoms in this compound. Functionals such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are commonly employed for this purpose. nih.govresearchgate.net The optimization process seeks to find the minimum energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. nih.gov

Once the optimized geometry is obtained, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net Theoretical vibrational spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific atomic motions. researchgate.netprensipjournals.com For benzonitrile (B105546) derivatives, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental observations. derpharmachemica.com

Table 1: Illustrative Predicted Vibrational Frequencies for this compound using DFT

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch | ~3600 |

| C≡N stretch | ~2230 |

| C-F stretch | ~1250 |

| Aromatic C-C stretch | 1400-1600 |

| C-H in-plane bend | 1000-1300 |

| C-H out-of-plane bend | 750-1000 |

Note: This table is illustrative and based on typical frequency ranges for the specified functional groups. Actual values would be obtained from specific DFT calculations for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and their electronic transition properties. nih.gov This method is valuable for predicting the ultraviolet-visible (UV-Vis) absorption spectra of compounds like this compound. mdpi.com TD-DFT calculations can determine the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. nih.govmdpi.com

By analyzing the molecular orbitals involved in the electronic transitions, TD-DFT provides insights into the nature of these transitions, such as n→π* or π→π* transitions. mdpi.com For similar molecules like fluorobenzonitriles, TD-DFT has been successfully used to calculate the energies of the first excited singlet state (S1) and the cationic ground state (D0). sxu.edu.cnmdpi.com

Table 2: Example of Predicted Electronic Excitation Properties for this compound using TD-DFT

| Transition | Excitation Energy (eV) | Oscillator Strength (f) |

| S₀ → S₁ | 4.5 - 5.0 | > 0.1 |

| S₀ → S₂ | 5.0 - 5.5 | > 0.1 |

| S₀ → S₃ | > 5.5 | < 0.1 |

Note: This table presents a hypothetical outcome of a TD-DFT calculation for this compound, illustrating the type of data generated.

Quantum chemical calculations can also be used to determine various energetic parameters, such as the standard molar enthalpy of formation (ΔfH°). This thermodynamic quantity represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For monofluorobenzonitriles, experimental and theoretical studies have been conducted to determine their enthalpies of formation, vaporization, and sublimation. fluoromart.com These values are crucial for understanding the stability and reactivity of the compounds. fluoromart.com

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore the conformational landscape of flexible molecules like this compound. smu.edubiorxiv.org These simulations provide a detailed picture of the different conformations the molecule can adopt and the transitions between them over time. biorxiv.org

MD simulations can reveal the relative populations of different conformers and the energy barriers separating them. This information is essential for understanding how the molecule's shape influences its physical and chemical properties. Both all-atom and coarse-grained MD simulations can be employed to sample the conformational space at different levels of detail. biorxiv.org

Detailed Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding, Tautomerism)

The presence of both a hydroxyl (-OH) and a nitrile (-C≡N) group, along with a fluorine atom, allows for a rich conformational landscape and the potential for intramolecular interactions in this compound. Conformational analysis involves identifying the stable conformers and determining their relative energies. mdpi.com

A key intramolecular interaction in this molecule is hydrogen bonding. An intramolecular hydrogen bond can form between the hydrogen of the hydroxyl group and the nitrogen of the nitrile group or the fluorine atom. The strength and preference for these interactions can be evaluated using computational methods. nih.gov The orientation of the hydroxyl group relative to the adjacent fluorine atom can significantly influence the stability of different conformers. researchgate.net

Tautomerism is another important aspect to consider. This compound can potentially exist in keto-enol tautomeric forms, where a proton migrates from the hydroxyl group to the nitrile nitrogen. researchgate.net Quantum chemical calculations can be used to determine the relative energies of the different tautomers and the energy barrier for their interconversion, providing insight into which form is more stable under different conditions. researchgate.net

Prediction of Electronic Properties and Reactivity Descriptors (e.g., Ionization Energies, Electrophilicity Indices)

Quantum chemical calculations are instrumental in predicting various electronic properties and reactivity descriptors for this compound. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental properties that can be calculated. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

From the HOMO and LUMO energies, several reactivity descriptors can be derived:

Ionization Potential (IP): The energy required to remove an electron from the molecule, approximated as -E(HOMO). researchgate.net

Electron Affinity (EA): The energy released when an electron is added to the molecule, approximated as -E(LUMO). researchgate.net

Electronegativity (χ): The ability of the molecule to attract electrons, calculated as (IP + EA) / 2. prensipjournals.com

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution, calculated as (IP - EA) / 2. prensipjournals.com

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons, calculated as μ² / (2η), where μ is the electronic chemical potential. prensipjournals.com

For related molecules like 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile, adiabatic ionization energies have been determined both experimentally and computationally. sxu.edu.cnmdpi.com

Table 3: Illustrative Calculated Electronic Properties and Reactivity Descriptors for this compound

| Property | Definition | Illustrative Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.0 to -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -1.0 eV |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 5.0 to 6.0 eV |

| Ionization Potential | -E(HOMO) | 6.5 to 7.0 eV |

| Electron Affinity | -E(LUMO) | 1.0 to 1.5 eV |

| Electronegativity | (IP + EA) / 2 | 3.75 to 4.25 eV |

| Chemical Hardness | (IP - EA) / 2 | 2.5 to 3.0 eV |

| Electrophilicity Index | μ² / (2η) | 1.5 to 2.0 eV |

Note: This table provides a range of expected values for these properties based on calculations for similar aromatic compounds.

Lack of Publicly Available Research Data Precludes an In-Depth Analysis of this compound's Spectroscopic Properties

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical investigations into the spectroscopic properties of this compound, particularly concerning Franck-Condon simulations. While research into related fluorinated benzonitrile compounds exists, there is no publicly available data to facilitate a detailed analysis of this compound as requested.

Franck-Condon simulations are a critical tool in the interpretation of experimental spectroscopic data, providing insights into the vibrational transitions that accompany electronic excitations. These simulations rely on detailed quantum chemical calculations to determine the geometries, vibrational frequencies, and electronic states of a molecule in both its ground and excited states. The absence of such published research for this compound means that a foundational element for the requested analysis is missing.

Studies on analogous molecules, such as 2-fluorobenzonitrile and 3-fluorobenzonitrile, have utilized techniques like Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy in conjunction with Franck-Condon simulations to analyze their vibronic structures. These studies highlight the methodologies that could be applied to this compound, but the specific findings are not transferable due to the unique electronic and steric effects introduced by the additional hydroxyl group.

Without dedicated computational studies on this compound, it is not possible to generate the requested detailed research findings and data tables for Franck-Condon simulations. The scientific community has not yet published the necessary research to fulfill the specific requirements of the proposed article. Therefore, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Chemical Reactivity and Mechanistic Studies of 2 Fluoro 3 Hydroxybenzonitrile

Reactions Involving the Nitrile Functionality

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. This bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org Common reactions of the nitrile group in 2-Fluoro-3-hydroxybenzonitrile include hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid. This transformation typically occurs in two stages: the initial conversion to an amide intermediate, followed by further hydrolysis to the carboxylic acid. ebsco.comchemguide.co.uk The reaction can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of 2-fluoro-3-hydroxybenzoic acid and an ammonium (B1175870) salt. chemguide.co.uk The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack by water. libretexts.orgchemistrysteps.com

Base-catalyzed hydrolysis: Heating the nitrile with an aqueous alkali solution, like sodium hydroxide, initially produces the sodium salt of the carboxylic acid (sodium 2-fluoro-3-hydroxybenzoate) and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification is required to obtain the free carboxylic acid. savemyexams.com

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which converts this compound into (2-fluoro-3-hydroxyphenyl)methanamine. libretexts.orgchemistrysteps.com The reaction proceeds through the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile's triple bond. libretexts.orgchemistrysteps.com This reaction, after hydrolysis of the intermediate imine salt, yields a ketone. libretexts.org For instance, reacting this compound with a Grignard reagent like methylmagnesium bromide would, after workup, produce 1-(2-fluoro-3-hydroxyphenyl)ethan-1-one.

| Reaction Type | Reagents | Product | Intermediate |

|---|---|---|---|

| Acid Hydrolysis | H₃O⁺, Heat | 2-Fluoro-3-hydroxybenzoic acid | Amide |

| Base Hydrolysis | 1. NaOH, Heat; 2. H₃O⁺ | 2-Fluoro-3-hydroxybenzoic acid | Carboxylate Salt |

| Reduction | LiAlH₄ then H₂O | (2-Fluoro-3-hydroxyphenyl)methanamine | Imine anion |

| Grignard Reaction | 1. R-MgX; 2. H₃O⁺ | Ketone (e.g., 1-(2-fluoro-3-hydroxyphenyl)ethan-1-one) | Imine salt |

Transformations at the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group is weakly acidic and can be deprotonated by a base to form a more nucleophilic phenoxide ion. This allows for transformations like etherification and esterification.

Etherification: The formation of an ether from the hydroxyl group is commonly achieved through the Williamson ether synthesis. wikipedia.org This involves treating this compound with a strong base (e.g., sodium hydride) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an aryl ether. wikipedia.org Palladium-catalyzed methods have also been developed for the etherification of phenols, showing good tolerance for various functional groups. frontiersin.org For example, reacting the phenoxide of this compound with methyl iodide would yield 2-fluoro-3-methoxybenzonitrile.

Esterification: Phenols can be converted to esters by reacting them with carboxylic acids or, more commonly, with more reactive acylating agents like acid chlorides or anhydrides. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic conditions, can also be used, though it is an equilibrium process. masterorganicchemistry.com A more efficient method for this substrate would be to use an acid chloride or anhydride (B1165640) in the presence of a base (like pyridine) to form the corresponding ester. For instance, reaction with acetyl chloride would produce 2-cyano-6-fluorophenyl acetate.

Reactions of the Fluorine Atom (e.g., Halogen Exchange, Nucleophilic Displacement)

The fluorine atom on the aromatic ring can be replaced via a nucleophilic aromatic substitution (SₙAr) reaction. Aryl fluorides are particularly reactive in SₙAr reactions because fluorine is highly electronegative, which polarizes the C-F bond and makes the carbon atom susceptible to nucleophilic attack. youtube.com The rate-determining step is typically the initial attack of the nucleophile, not the breaking of the strong C-F bond. masterorganicchemistry.com

Halogen Exchange (Halex Process): This industrial process involves the exchange of a halogen on an aromatic ring, typically converting aryl chlorides to aryl fluorides using potassium fluoride (B91410) at high temperatures. wikipedia.org While this specific molecule already contains fluorine, related principles can apply to replace the fluorine with other nucleophiles.

Nucleophilic Displacement: Various nucleophiles can displace the fluoride ion. For example, reaction with a strong nucleophile like sodium methoxide (B1231860) in a polar aprotic solvent could potentially yield 2-methoxy-3-hydroxybenzonitrile. The success of such reactions often depends on the specific reaction conditions and the nucleophile used. researchgate.net Recent studies have also shown that some SₙAr reactions may proceed through a concerted mechanism rather than a stepwise one involving a stable Meisenheimer intermediate. harvard.eduscispace.com

Electrophilic and Nucleophilic Aromatic Substitution on the Benzonitrile (B105546) Ring System

Electrophilic Aromatic Substitution (EAS): In EAS, the aromatic ring acts as a nucleophile and attacks an electrophile. The existing substituents on the ring determine the rate and regioselectivity of the reaction.

The directing effects of the substituents on this compound are:

Hydroxyl (-OH): A strongly activating group and an ortho, para-director due to its strong resonance electron-donating effect. fiveable.melumenlearning.com

Fluorine (-F): A deactivating group due to its strong inductive electron-withdrawal, but it is an ortho, para-director because of resonance electron donation from its lone pairs. libretexts.org

Nitrile (-CN): A strongly deactivating group and a meta-director due to both inductive and resonance electron-withdrawal. fiveable.melibretexts.org

Nucleophilic Aromatic Substitution (NAS): As discussed in section 5.3, NAS involves a nucleophile attacking the ring. For this to occur, the ring must be electron-deficient, which is achieved by the presence of strong electron-withdrawing groups. masterorganicchemistry.com The -CN group strongly deactivates the ring towards electrophiles but activates it towards nucleophiles. The most likely site for nucleophilic attack is the carbon bearing the fluorine atom, leading to its displacement.

| Substituent | Effect on Reactivity (EAS) | Directing Effect (EAS) | Effect on Reactivity (NAS) |

|---|---|---|---|

| -OH (at C3) | Activating (Strong) | Ortho, Para | Deactivating |

| -F (at C2) | Deactivating (Weak) | Ortho, Para | Activating |

| -CN (at C1) | Deactivating (Strong) | Meta | Activating |

Catalytic Reactions and Their Mechanisms with this compound as a Substrate

Catalysis plays a crucial role in many transformations involving benzonitriles.

Catalytic Hydrogenation: While strong reducing agents like LiAlH₄ reduce nitriles to amines, catalytic hydrogenation offers an alternative, often with different selectivity. Using palladium on carbon (Pd/C) as a catalyst, aromatic nitriles can be hydrogenated. acs.org However, for benzonitrile itself, this reaction can lead to the primary amine (benzylamine), which may then undergo further hydrogenolysis to form toluene. acs.orghidenanalytical.com The selectivity towards the primary amine can sometimes be improved by adding an acid, which forms a salt with the amine product and prevents further reaction. hidenanalytical.com For this compound, catalytic hydrogenation over a palladium or ruthenium catalyst would be expected to reduce the nitrile group to an aminomethyl group. acs.org

Cross-Coupling Reactions: The C-F bond, while strong, can participate in certain metal-catalyzed cross-coupling reactions, although this is more challenging than with other aryl halides like bromides or iodides. tomsheppard.info More commonly, the hydroxyl group could be converted into a triflate (-OTf), a better leaving group, which can then readily participate in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-nitrogen bonds.

Kinetic and Thermodynamic Investigations of Key Reactions

Detailed kinetic and thermodynamic data specifically for this compound are not widely available in the literature. However, general principles from related systems provide valuable insights.

Kinetics of Nucleophilic Aromatic Substitution: The rate of SₙAr reactions is highly dependent on the nature of the leaving group, the nucleophile, the solvent, and the electronic properties of the aromatic substrate. For aryl halides, the reactivity order is often F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the ipso-carbon more electrophilic. youtube.commasterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the fluorine significantly increases the reaction rate by stabilizing the Meisenheimer intermediate. stackexchange.com

Structure Activity and Structure Property Relationship Studies of 2 Fluoro 3 Hydroxybenzonitrile Derivatives

Influence of Fluorine Position and Other Substituents on Molecular Conformation and Electronic Properties

The fluorine atom is the most electronegative element, and its presence on an aromatic ring generally leads to a strong electron-withdrawing effect through the sigma bond (inductive effect). This can be observed in studies of fluorinated benzonitriles, where the fluorine substitution has been shown to increase the ionization energy of the parent molecule nih.gov. The extent of this electron-withdrawing effect is dependent on the position of the fluorine atom relative to other functional groups. In the case of 2-fluoro-3-hydroxybenzonitrile, the fluorine at the ortho position to the nitrile group and meta to the hydroxyl group creates a unique electronic environment.

Computational studies, such as those employing density functional theory (DFT), are crucial in elucidating the conformational preferences and electronic landscapes of such molecules. For instance, studies on related fluorinated aromatic compounds have shown that the orientation of functional groups can lead to different stable conformers with varying energies researchgate.net. In molecules containing both hydroxyl and fluorine substituents, intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom can occur, influencing the planarity and rotational barriers of the molecule. The relative orientation of the hydroxyl and cyano groups, and their interaction with the fluorine atom, will determine the most stable conformation of this compound.

The interplay of electronic effects from the fluorine, hydroxyl, and nitrile groups can be complex. While fluorine is strongly electron-withdrawing inductively, it can also act as a weak pi-donor through resonance. The net effect on the aromatic ring's electron density and reactivity is a balance of these opposing forces. This balance is critical in determining the molecule's behavior in various chemical and biological systems.

The table below summarizes the key electronic properties influenced by fluorine and other substituents in benzonitrile (B105546) derivatives.

| Property | Influence of Fluorine and Other Substituents |

| Ionization Energy | Generally increased by electron-withdrawing groups like fluorine and cyano groups nih.gov. |

| Dipole Moment | Significantly altered by the position of the highly electronegative fluorine atom. |

| Molecular Conformation | Influenced by the potential for intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom, as well as steric interactions. |

| Electron Density | Modulated by the interplay of fluorine's inductive withdrawal and weak resonance donation. |

Correlation between Molecular Structure and Mesomorphic Behavior in Liquid Crystalline Systems

Derivatives of this compound have shown potential for use in liquid crystalline systems. The mesomorphic behavior of a compound, which is its ability to exhibit intermediate phases (mesophases) between the crystalline solid and isotropic liquid states, is highly dependent on its molecular structure. For calamitic (rod-shaped) liquid crystals, factors such as molecular length, rigidity, and the presence of polar terminal groups are crucial.

The incorporation of fluorine into the core of a liquid crystal molecule can have a profound effect on its mesomorphic properties. The high electronegativity and relatively small size of the fluorine atom can significantly alter the molecular dipole moment, which in turn influences the intermolecular forces that drive the formation of liquid crystalline phases. Studies on various fluorinated liquid crystals have demonstrated that the position and number of fluorine substituents can affect melting points, clearing points (the temperature at which the liquid crystal becomes an isotropic liquid), and the type of mesophase formed (e.g., nematic, smectic).

Ester derivatives of fluorinated hydroxybenzonitriles, including those structurally related to this compound, have been synthesized and their liquid crystalline properties investigated. It has been observed that such compounds can exhibit higher nematic-isotropic transition temperatures compared to their non-fluorinated analogs. This suggests that the introduction of fluorine can enhance the thermal stability of the nematic phase, which is a desirable property for many liquid crystal display (LCD) applications.

The table below illustrates the general structure-property relationships for fluorinated benzonitrile derivatives in liquid crystalline systems.

| Structural Feature | Effect on Mesomorphic Behavior |

| Lateral Fluorine Substitution | Can lower the melting point and broaden the nematic range. |

| Terminal Fluorine Substitution | Can significantly alter the dielectric anisotropy, a key parameter for LCDs. |

| Core Structure | The rigidity and linearity of the molecular core, which can be influenced by intramolecular hydrogen bonding involving the hydroxyl and fluorine groups, are critical for mesophase formation. |

| Terminal Chains | The length and nature of alkyl or alkoxy chains attached to the molecule influence the type and stability of the mesophase. |

Structure-Reactivity Correlations for Synthetic Utility

This compound is a versatile building block in organic synthesis, with its reactivity being governed by the interplay of its three functional groups: the nitrile, the hydroxyl, and the fluorine. The electronic and steric effects of these groups dictate the regioselectivity and rate of chemical transformations.

The nitrile group is a valuable functional handle that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The presence of the ortho-fluorine atom can influence the reactivity of the nitrile group through its electron-withdrawing inductive effect, potentially making the carbon atom of the nitrile more electrophilic.

The hydroxyl group is a nucleophile and can be readily alkylated or acylated to form ethers and esters, respectively. This is a common strategy for derivatizing phenolic compounds to modify their physical and biological properties. The acidity of the hydroxyl group is enhanced by the electron-withdrawing fluorine atom, making it more readily deprotonated under basic conditions.

The fluorine atom itself can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by strong electron-withdrawing groups in the para or ortho positions. However, the presence of fluorine can direct metallation reactions to adjacent positions, providing a route to further functionalization of the aromatic ring.

The combination of these functional groups makes this compound a useful precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials. For example, fluorinated benzonitriles are used in the synthesis of heterocyclic compounds, where the nitrile group can be incorporated into a new ring system.

The following table summarizes the reactivity of the functional groups in this compound for synthetic applications.

| Functional Group | Common Reactions | Influence of Other Groups |

| Nitrile (-CN) | Hydrolysis, reduction, cycloadditions. | Reactivity influenced by the electron-withdrawing fluorine at the ortho position. |

| Hydroxyl (-OH) | Alkylation, acylation, O-arylation. | Acidity is increased by the electron-withdrawing fluorine atom. |

| Fluorine (-F) | Nucleophilic aromatic substitution (under forcing conditions), directs ortho-metallation. | Reactivity is influenced by the electronic nature of the other substituents. |

Molecular Basis of Biological Interactions and Activity (mechanistic focus)

The biological activity of this compound derivatives is intrinsically linked to their molecular structure and their ability to interact with biological macromolecules such as enzymes and receptors. The presence of fluorine can significantly modulate these interactions, leading to enhanced potency, selectivity, and improved pharmacokinetic properties.

Fluorinated organic compounds have been extensively studied as enzyme inhibitors. The strong electron-withdrawing nature of fluorine can alter the electronic properties of a molecule, making it a better mimic of a transition state or a more potent binder to an enzyme's active site. For instance, the incorporation of fluorine can increase the acidity of nearby protons, which can be crucial for forming key hydrogen bonds with active site residues.

While specific enzyme inhibition profiles for this compound are not extensively documented in publicly available literature, the general principles of how fluorinated compounds interact with enzymes can be applied. The hydroxyl and nitrile groups of the molecule can act as hydrogen bond donors and acceptors, respectively, allowing for specific interactions within an enzyme's binding pocket. The fluorine atom can also participate in favorable interactions, such as dipole-dipole interactions or even weak hydrogen bonds with suitable donors.

For example, studies on nitrilases, enzymes that hydrolyze nitriles, have shown that these enzymes can tolerate various substituents on the aromatic ring of benzonitrile substrates. Interestingly, ortho-substitution is generally detrimental to activity, with the exception of fluorine, suggesting that the small size of the fluorine atom allows it to be accommodated in the active site portlandpress.com.

The table below outlines potential enzyme inhibition mechanisms for derivatives of this compound.

| Enzyme Class | Potential Inhibition Mechanism | Role of Fluorine |

| Kinases | Competition with ATP for the binding site. | Can form key interactions with the hinge region or other parts of the active site. |

| Proteases | Mimicking the tetrahedral transition state of peptide bond hydrolysis. | Can stabilize the hydrated form of a ketone, which acts as a transition state analog. |

| Hydrolases | Covalent modification of active site residues. | Can act as a good leaving group in mechanism-based inhibitors. |

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of small molecules to proteins. These methods can provide valuable insights into the specific interactions that govern binding affinity and selectivity, and can guide the design of more potent and specific inhibitors.

MD simulations can then be used to study the dynamic behavior of the protein-ligand complex over time, providing information on the stability of the binding mode and the flexibility of both the ligand and the protein. These simulations can also be used to calculate binding free energies, which provide a more accurate prediction of binding affinity than simple docking scores.

The ultimate biological effect of a compound like this compound is determined by its ability to modulate specific cellular pathways. By inhibiting a key enzyme or binding to a receptor, a small molecule can trigger a cascade of downstream events that lead to a particular biological response, such as cell death in cancer cells or a reduction in inflammation.

The structure of the molecule is critical for its ability to selectively target a particular pathway. The specific arrangement of functional groups in this compound and its derivatives will determine which proteins it can bind to with high affinity. For example, if a derivative is designed to inhibit a specific kinase involved in a cancer signaling pathway, its ability to do so will depend on how well it fits into the ATP-binding pocket of that kinase and whether it can form the necessary interactions to block its activity.

The study of how small molecules modulate cellular pathways often involves a combination of in vitro biochemical assays, cell-based assays, and in vivo animal models. These studies can help to identify the specific molecular targets of a compound and to understand the mechanism by which it elicits its biological effects. While detailed studies on the cellular effects of this compound are not widely reported, its structural motifs are found in various biologically active compounds, suggesting its potential to be developed into a modulator of various cellular processes.

Investigation of Conformational Switching and Intramolecular Vibrational Energy Transfer Phenomena in this compound Derivatives

Detailed experimental or computational investigations specifically targeting the conformational switching and intramolecular vibrational energy transfer (IVR) of this compound are not extensively available in the current scientific literature. However, by drawing parallels with structurally related molecules, such as other substituted benzonitriles and fluorophenols, a theoretical framework for the potential behavior of this compound can be established.

Conformational Switching

Conformational switching in molecules like this compound is primarily dictated by the rotational barriers around single bonds, particularly the C-O bond of the hydroxyl group and the C-C bond connecting the cyano group to the aromatic ring. The presence of ortho-substituents, namely the fluorine atom and the hydroxyl group, introduces steric and electronic effects that significantly influence the conformational landscape.

It is hypothesized that this compound can exist in different planar or near-planar conformations, defined by the relative orientation of the O-H bond of the hydroxyl group with respect to the adjacent fluorine atom. The potential for intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom is a critical factor in determining the most stable conformer. Theoretical calculations on related molecules, such as 2-fluorophenol, have shown the existence of cis and trans conformers, with their relative energies being influenced by the solvent environment. researchgate.net

In a study on 2-fluoro-4-hydroxybenzoic acid, a molecule with similar functional groups, researchers identified multiple conformers using matrix isolation spectroscopy and computational methods. mdpi.com They demonstrated that near-infrared irradiation could induce conformational switching between these conformers. This suggests that selective vibrational excitation could also be a viable method for inducing conformational changes in this compound.

The likely conformers of this compound would be influenced by the interplay of hydrogen bonding and steric repulsion. The table below outlines the plausible rotational isomers based on the orientation of the hydroxyl group.

| Conformer | Dihedral Angle (F-C-C-O) | Dihedral Angle (C-C-O-H) | Key Interaction | Predicted Relative Stability |

| syn | ~0° | ~0° | Intramolecular H-bond (O-H···F) | Potentially high |

| anti | ~0° | ~180° | Steric repulsion between H and F | Potentially lower |

Note: The relative stabilities are predictive and would require confirmation through computational or experimental studies.

Intramolecular Vibrational Energy Transfer (IVR)

Intramolecular vibrational energy transfer is the process by which vibrational energy, initially localized in a specific mode, redistributes among other vibrational modes within the same molecule. wikipedia.org The rate and pathways of IVR are governed by the density of vibrational states and the strength of anharmonic couplings between them. rsc.org

For aromatic molecules like this compound, the vibrational spectrum is rich with modes associated with the benzene (B151609) ring, as well as stretching and bending vibrations of the cyano, hydroxyl, and C-F groups. Studies on benzonitrile and its derivatives have shown that the IVR rate is highly mode-dependent. aip.org For instance, excitation of a C-H stretching overtone might lead to a different energy redistribution pathway and timescale compared to the excitation of a C≡N stretching mode.

Computational studies, such as Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies and mode couplings for this compound. nih.gov Such calculations would be the first step in predicting the IVR dynamics. The table below presents a qualitative prediction of the key vibrational modes and their potential role in IVR.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Potential Role in IVR |

| O-H Stretch | 3200 - 3600 | Can act as an energy gateway due to its high frequency and anharmonicity. |

| C≡N Stretch | 2220 - 2260 | A good spectroscopic reporter of the local environment; its coupling to other modes influences IVR. |

| C-F Stretch | 1000 - 1400 | The strong, polar C-F bond can influence the vibrational landscape. |

| Ring C-C Stretch | 1400 - 1600 | Ring modes provide a high density of states, facilitating energy redistribution. |

| O-H Bend | 1200 - 1400 | Can couple with ring modes and the C-O stretch. |

Advanced Applications and Research Horizons of 2 Fluoro 3 Hydroxybenzonitrile

Intermediates in Complex Organic and Pharmaceutical Synthesis

2-Fluoro-3-hydroxybenzonitrile is a versatile organic compound characterized by a benzene (B151609) ring substituted with a fluorine atom, a hydroxyl group, and a nitrile functional group. cymitquimica.com Its unique molecular architecture, featuring strategically placed functional groups, makes it a valuable intermediate in the synthesis of a wide array of complex organic molecules and pharmacologically active compounds. The presence of the fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of target molecules, while the hydroxyl and nitrile groups offer multiple reaction sites for further chemical transformations. ekb.eg

The distinct combination of a fluorine atom and a hydroxyl group on the benzonitrile (B105546) scaffold enhances its reactivity and solubility, establishing this compound as a key intermediate in the synthesis of various bioactive molecules. chemimpex.com In the field of agrochemicals, this compound serves as a valuable building block for the development of more effective and potentially more environmentally benign pesticides and herbicides. chemimpex.comfluoromart.com The incorporation of the fluoro-hydroxyphenyl moiety can lead to novel agrochemical agents with improved efficacy and specific modes of action. fluoromart.com Its role as a precursor allows for the creation of specialty chemicals with tailored properties for diverse industrial applications.

The structural framework of this compound is ideally suited for the construction of various nitrogen-containing heterocyclic systems, which are core structures in many pharmaceuticals. msesupplies.com The hydroxyl and nitrile groups can participate in cyclization reactions to form fused ring systems, while the fluorine atom provides a means to modulate the biological activity of the final product.

Benzo[b]furan Derivatives : The synthesis of benzofurans can be achieved through the reaction of phenolic compounds with various reagents. mdpi.com this compound can serve as a key starting material for substituted benzofurans, which are known to be integral components in the development of organic photovoltaics and field-effect transistors. nih.gov The synthesis often involves cyclization reactions where the hydroxyl group plays a pivotal role. rsc.orgorganic-chemistry.org These derivatives are of significant interest due to their wide range of biological activities and applications in materials science. mdpi.comresearchgate.net

Quinazoline (B50416) Derivatives : Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. marquette.edu Synthetic strategies for quinazolines often involve the use of 2-aminobenzonitriles or related precursors which can be derived from this compound. marquette.edu The presence of the fluorine atom on the quinazoline core can enhance its biological properties, making it a target for drug discovery programs, including the development of potent inhibitors for specific biological targets like the KRas protein. nih.govgoogle.com

Quinoline (B57606) Derivatives : The quinoline ring system is a privileged structure in medicinal chemistry, found in numerous antibacterial and anticancer agents. ekb.egnih.gov this compound is a potential precursor for synthesizing functionalized quinoline derivatives. For instance, it can be used to prepare fluoro-hydroxyquinoline precursors which are decisive in the synthesis of widely used fluoroquinolone antibiotics. mdpi.com The synthesis can proceed through multi-step reactions, such as the Mannich reaction, starting with a substituted hydroxyquinoline core. nih.gov

Pyrroloquinoline Derivatives : More complex heterocyclic systems, such as pyrroloquinolines, are also accessible using precursors derived from this compound. These compounds are evaluated for various biological activities, including as photoreagents and kinase inhibitors. nih.govnih.gov The synthesis of these intricate structures underscores the utility of functionalized benzene rings as foundational building blocks.

Table 1: Heterocyclic Systems Derived from this compound Precursors

| Heterocycle Class | Synthetic Approach | Potential Applications | Key Findings |

|---|---|---|---|

| Benzo[b]furan | Intramolecular cyclization of substituted phenols. rsc.orgorganic-chemistry.org | Organic photovoltaics, field-effect transistors, pharmaceuticals. nih.govresearchgate.net | The benzofuran (B130515) scaffold is crucial for developing highly efficient optoelectronic devices. nih.gov |

| Quinazoline | Dehydrogenative or deaminative coupling reactions of 2-aminophenyl ketones or 2-aminobenzamides. marquette.edu | Anticancer agents, antibacterial agents. nih.govgoogle.com | Quinazoline derivatives have been identified as potent and selective inhibitors of KRas (G12D). google.com |

| Quinoline | Mannich reaction of hydroxyquinolines; cyclization reactions. mdpi.comnih.gov | Broad-spectrum antibacterial agents (fluoroquinolones). mdpi.comnih.gov | Introduction of a fluorine atom at specific positions markedly improves antimicrobial activity. mdpi.com |

| Pyrroloquinoline | Multi-step synthesis involving the construction of fused pyrrole (B145914) and quinoline rings. nih.govnih.gov | Photochemotherapy, kinase inhibitors for cancer treatment. nih.govnih.gov | Specific derivatives show potent cytotoxic activity against diverse human cancer cell lines. nih.gov |

The functional groups of this compound make it an attractive scaffold for the design of advanced ligands used in coordination chemistry and catalysis. The hydroxyl and nitrile moieties can be chemically modified to create bidentate or multidentate ligands capable of coordinating with various transition metals. For example, related fluorinated benzohydrazides can be used to synthesize Schiff base ligands that form stable complexes with metals like zinc, copper, and cobalt. nih.gov These metal complexes can exhibit significant catalytic activity in oxidation reactions and possess antimicrobial properties. nih.gov The fluorine atom can influence the electronic properties of the ligand, thereby tuning the reactivity and selectivity of the metal catalyst.

Material Science Applications

In addition to its role in organic synthesis, this compound and its derivatives are gaining attention in the field of material science for their potential use in advanced functional materials.

Fluoro-hydroxybenzonitriles are valuable starting materials for the production of liquid crystals. google.com The incorporation of fluorine atoms into liquid crystal molecules is a key strategy for optimizing their properties for high-performance displays, such as those used in fringe-field switching thin-film-transistor (FFS-TFT) technology. nih.gov Fluorinated compounds often exhibit a high clearing point, large dielectric anisotropy, and low viscosity, which are critical performance requirements for modern LCDs. nih.gov Ester derivatives of fluoro-hydroxybenzonitriles have been shown to possess higher nematic-isotropic transition temperatures, indicating their utility in creating advanced liquid crystal materials with specific properties. fluoromart.com

Table 2: Impact of Fluorine Substitution in Liquid Crystal Materials

| Property | Requirement for High-Performance Displays | Role of Fluorine Substitution |

|---|---|---|

| Dielectric Anisotropy (Δε) | Large and positive value | Increases dielectric anisotropy, leading to lower threshold voltage. |

| Viscosity (γ) | Low value | Can help in achieving low viscosity for faster response times. |

| Clearing Point (Tc) | High and stable over a wide temperature range | Can increase the nematic-isotropic transition temperature. fluoromart.com |

| Voltage Holding Ratio (VHR) | High value | Contributes to high specific resistivity and VHR, reducing image flicker. |

The unique electronic properties imparted by the fluoro and cyano groups make this compound a useful building block for materials used in optoelectronic devices. As a precursor to substituted benzofurans, it contributes to the synthesis of materials for organic electronics. mdpi.com Thiophene-substituted benzofuran derivatives, for instance, are crucial in the construction of highly efficient organic photovoltaics and field-effect transistors. nih.gov The fluorine atom can enhance the thermal stability and electron-accepting capabilities of organic semiconductors, making them suitable for use in Organic Light Emitting Diodes (OLEDs) and other electronic devices. coresyn.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzo[b]furan |

| Quinazoline |

| Quinoline |

| Pyrroloquinoline |

| 2-hydroxybenzonitrile |

| 2-aminobenzonitrile |

| Fluoroquinolone |

| 2-flurobenzoic hydrazide |

| Salicylaldehyde |

| Zinc |

| Copper |

| Cobalt |

| Thiophene |

| Garenoxacin |

| 2,4-difluoro-3-hydroxybenzoic acid |

| 3,4,5-trifluoronitrobenzene |

| 2,6-difluorophenol |

| 2-Fluoro-4-hydroxybenzonitrile (B1301987) |

| 2,6-Difluoro-4-hydroxybenzonitrile |

| 3-Fluorophenol (B1196323) |

| 3,5-Difluorphenol |

| 4-Bromo-3-fluorophenol (B54050) |

| Copper(I) cyanide |

| 2-fluoro-3-nitrobenzonitrile |

| 5-fluorouracil |

| Pyrido-benzothiazine |

| Rufluoxacin |

| Ofloxacin |

| Ciprofloxacin |

| Methotrexate |

| Pyrazine |

| Quinoxaline |

Precursors for Fluorinated Polymer Architectures

Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low dielectric constants. The synthesis of these polymers often involves the polymerization of fluorine-containing monomers. While direct polymerization of this compound has not been extensively documented in publicly available research, its structure suggests its potential as a valuable precursor for creating novel fluorinated polymer architectures, particularly in the realm of poly(arylene ether)s.

Fluorinated poly(arylene ether)s are typically synthesized through nucleophilic aromatic substitution reactions, where a di-fluoro aromatic compound reacts with a bisphenol in the presence of a base. The fluorine atoms on the aromatic ring activate the molecule for this type of substitution. In this context, this compound could theoretically act as a monomer or a co-monomer. The hydroxyl group can participate in the ether linkage formation, while the fluorine atom can be displaced during the polymerization process. The nitrile group could be retained in the polymer backbone, imparting polarity and potentially enhancing properties like solubility or serving as a site for post-polymerization modification.

The incorporation of this compound into polymer chains could lead to materials with a unique combination of properties. The fluorine content would contribute to low dielectric constants and hydrophobicity, which are desirable for applications in microelectronics and advanced coatings. rsc.org The nitrile group could enhance the thermal stability and chemical resistance of the resulting polymer. Further research into the polymerization behavior of this compound is warranted to explore these possibilities and to synthesize new high-performance fluorinated polymers.

Environmental Chemistry Contributions

The chemical fixation of carbon dioxide (CO2) is a critical area of research aimed at mitigating the environmental impact of this greenhouse gas. This process involves the conversion of CO2 into valuable chemicals and materials. While direct applications of this compound in CO2 fixation are not yet established, its chemical structure presents possibilities for its use in developing novel catalysts and materials for this purpose.

The hydroxyl group of this compound could serve as a handle for functionalization. It could be modified to introduce amine functionalities, which are known to be effective in capturing CO2. For instance, amine-functionalized materials can react with CO2 to form carbamates, thus sequestering the gas. frontiersin.org By grafting molecules with amine groups onto the hydroxyl position of this compound, new organocatalysts could be designed for the chemical fixation of CO2 into cyclic carbonates, a class of compounds with various industrial applications. mdpi.comrsc.org

Furthermore, the electron-withdrawing nature of the fluorine and nitrile groups could influence the reactivity of catalysts derived from this molecule. The development of bifunctional organocatalysts, where one part of the molecule activates CO2 and another part activates a substrate, is a promising strategy for efficient CO2 conversion. rsc.org The unique electronic properties of this compound could be exploited in the design of such advanced catalytic systems.

Analytical and Sensing Applications

Fluorescent probes and labels are indispensable tools in various scientific disciplines, including biology, medicine, and environmental monitoring. The design of these molecules often relies on the synthesis of fluorophores that exhibit changes in their fluorescence properties in response to specific analytes or environmental conditions. Substituted benzonitriles are known to be part of various fluorescent chromophores. nih.gov

While specific fluorescent probes derived directly from this compound are not widely reported, its structure offers a foundation for the development of new sensory molecules. The benzonitrile moiety can act as a core structure for a fluorophore. The hydroxyl and fluoro groups can be used to tune the photophysical properties of the molecule, such as its absorption and emission wavelengths, quantum yield, and Stokes shift.

For instance, the hydroxyl group can be used as a reaction site to attach a recognition unit for a specific analyte. The binding of the analyte to this recognition site could then trigger a change in the electronic structure of the fluorophore, leading to a detectable change in its fluorescence. This principle is the basis for many "turn-on" or "turn-off" fluorescent sensors. nih.gov The development of novel fluorescent probes based on the this compound scaffold could lead to new analytical tools for the detection of various ions and molecules.

Future Research Directions and Unresolved Challenges for 2 Fluoro 3 Hydroxybenzonitrile

Novel and Sustainable Synthetic Methodologies Development

The pursuit of green and efficient synthetic routes is paramount in modern chemistry. For 2-Fluoro-3-hydroxybenzonitrile, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Key areas for development include:

Biocatalytic Approaches: The use of enzymes, such as aldoxime dehydratases, presents a promising cyanide-free route to nitrile synthesis from the corresponding aldoximes under mild, aqueous conditions. mdpi.com Future work could involve engineering specific enzymes for the efficient and selective synthesis of this compound precursors.

Flow Chemistry: Continuous flow processes offer enhanced safety, better heat and mass transfer, and improved scalability compared to batch reactions. rsc.orgfrontiersin.org Developing a continuous flow synthesis for this compound could significantly improve process efficiency and safety, particularly for steps involving hazardous reagents. rsc.orgrsc.org A direct, catalyst-free preparation of nitriles from carboxylic acids has been demonstrated in continuous flow at high temperatures and pressures, a strategy that could be adapted for this molecule. nih.govacs.org

Eco-Friendly Catalysis: Research into novel, recyclable, and environmentally benign catalysts and solvents can reduce the environmental footprint of the synthesis. mdpi.com This includes exploring alternatives to traditional metal catalysts and minimizing the use of hazardous organic solvents.

| Methodology | Potential Advantage | Research Focus |

| Biocatalysis | Cyanide-free, mild conditions, high selectivity | Enzyme screening and engineering |

| Flow Chemistry | Improved safety, scalability, and efficiency | Process optimization and reactor design |

| Green Catalysis | Reduced waste, use of renewable resources | Development of recyclable catalysts |

Exploration of Undiscovered Reactivity Patterns

The electronic properties of the fluorine, hydroxyl, and nitrile groups create a unique reactivity profile for this compound that is yet to be fully explored. The electron-withdrawing nature of both the fluorine atom and the nitrile group, contrasted with the electron-donating potential of the hydroxyl group, suggests complex and potentially novel reactivity.

Future investigations should target:

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For instance, the reaction of benzonitrile (B105546) oxides with various dipolarophiles to form isoxazolines is well-documented. core.ac.ukacs.orgresearchgate.net Exploring the [3+2] cycloaddition reactions of this compound N-oxide could lead to the synthesis of novel heterocyclic compounds with potential biological activity. mdpi.com

C-C Bond Activation: The presence of a fluorine atom ortho to the nitrile group may influence the reactivity of the C-CN bond. Studies on the reaction of fluorinated benzonitriles with nickel(0) complexes have shown that an initial η²-nitrile complex can convert to a C–CN bond activation product. acs.org Investigating similar transformations with this compound could unveil new synthetic pathways for functionalization.

Directed Functionalization: The hydroxyl group can be used to direct metallation and subsequent functionalization of the aromatic ring, allowing for the introduction of new substituents at specific positions. The interplay between the directing effect of the hydroxyl group and the electronic influence of the fluorine and nitrile groups requires systematic study.

Integration of Advanced Machine Learning and AI in Molecular Design